1-Bromo-2-(prop-1-en-2-yl)benzene

Catalog No.
S685900
CAS No.
7073-70-3
M.F
C9H9B
M. Wt
197.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(prop-1-en-2-yl)benzene

CAS Number

7073-70-3

Product Name

1-Bromo-2-(prop-1-en-2-yl)benzene

IUPAC Name

1-bromo-2-prop-1-en-2-ylbenzene

Molecular Formula

C9H9B

Molecular Weight

197.07 g/mol

InChI

InChI=1S/C9H9Br/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3

InChI Key

XAJLFMOXQLPTIL-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=CC=C1Br

Canonical SMILES

CC(=C)C1=CC=CC=C1Br

1-Bromo-2-(prop-1-en-2-yl)benzene, also known as 2-(2-bromophenyl)propene, has the molecular formula C9H9Br. It features a bromine atom at the first position and a prop-1-en-2-yl group at the second position of the benzene ring. This compound is characterized by its unique reactivity due to the presence of both the halogen and the alkene functionalities, making it valuable in organic synthesis and research applications .

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles in the presence of suitable catalysts.
  • Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to yield epoxides or aldehydes.
  • Reduction Reactions: This compound can be reduced to form 2-(2-bromophenyl)propane.

Common Reagents and Conditions

  • Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
  • Oxidation: m-Chloroperbenzoic acid or potassium permanganate.
  • Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Synthesis of 1-bromo-2-(prop-1-en-2-yl)benzene can be achieved through various methods:

  • Dehydration of 2-(2-bromophenyl)propan-2-ol: This method uses phthalic anhydride as a dehydrating agent under reflux conditions in a solvent like benzene, with toluene-4-sulfonic acid and hydroquinone as catalysts.
  • Industrial Production: Industrial synthesis typically follows similar routes but is optimized for higher yields using continuous flow reactors and advanced purification techniques to ensure product quality .

This compound finds applications in:

  • Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
  • Research: Used in studies involving electrophilic aromatic substitution reactions due to its reactive nature.

Its unique structure allows for diverse synthetic pathways that can lead to valuable derivatives in chemical research .

Interaction studies involving 1-bromo-2-(prop-1-en-2-yl)benzene focus on its reactivity with nucleophiles and electrophiles. The presence of the bromine atom significantly influences its electrophilic character, making it a subject of interest in mechanistic studies related to aromatic substitution reactions. Further research may explore its interactions with biological molecules to assess potential pharmacological effects .

Several compounds share structural similarities with 1-bromo-2-(prop-1-en-2-yl)benzene:

Compound NameStructure DescriptionKey Differences
1-Bromo-2-ethynylbenzeneContains an ethynyl group instead of propyleneEthynyl group vs. propylene
1-Bromo-2-isopropenylbenzeneFeatures an isopropenyl groupIsopropenyl group vs. propylene
2-BromophenylpropaneHas a saturated propyl groupSaturated vs. unsaturated (alkene)

Uniqueness: The distinct substitution pattern and combination of bromine with a propylene group give 1-bromo-2-(prop-1-en-2-yl)benzene unique properties that enhance its reactivity compared to these similar compounds .

Phase Transition Data

The thermodynamic properties of 1-Bromo-2-(prop-1-en-2-yl)benzene have been investigated through analysis of available experimental data and comparison with structurally related compounds. While direct experimental measurements for this specific compound are limited, valuable insights can be drawn from systematic studies of related brominated aromatic compounds.

Table 1.1: Phase Transition Properties

PropertyValueReference CompoundSource
Melting PointNot determined1-Bromo-2-propylbenzene: 226.77 K [1]
Boiling PointNot determined1-Bromo-2-propylbenzene: 490.35 K [1]
Triple PointNot availableBromobenzene: 242.401 K [2] [3]
Critical TemperatureNot availableEstimated >600 KExtrapolated

The absence of direct experimental data for 1-Bromo-2-(prop-1-en-2-yl)benzene necessitates reliance on structure-property relationships and data from closely related compounds [1]. The NIST WebBook provides comprehensive thermodynamic data for 1-bromo-2-propylbenzene, which shares the same substitution pattern but lacks the vinyl functionality [1].

Comparative Analysis with Related Compounds

Systematic comparison with related brominated aromatic compounds reveals predictable trends in phase behavior. The molecular structure of 1-Bromo-2-(prop-1-en-2-yl)benzene, featuring both aromatic and aliphatic components, influences its thermodynamic properties significantly.

Table 1.2: Comparative Phase Behavior

CompoundFormulaMolecular WeightMelting Point (K)Boiling Point (K)
BromobenzeneC₆H₅Br157.01242.4429.15
1-Bromo-2-propylbenzeneC₉H₁₁Br199.09226.77490.35
(3-Bromoprop-1-en-2-yl)benzeneC₉H₉Br197.07302.15504.05
1-Bromo-2-(prop-1-en-2-yl)benzeneC₉H₉Br197.07Estimated: 280-300 KEstimated: 480-500 K

The presence of the prop-1-en-2-yl substituent is expected to influence both melting and boiling points through steric effects and molecular packing considerations [4]. The unsaturated nature of the substituent may introduce additional intermolecular interactions compared to the saturated propyl analog.

Thermodynamic Functions

Based on established thermodynamic relationships for brominated aromatic compounds, the heat capacities and entropy values can be estimated using group contribution methods [2] [3]. The comprehensive study by Masi and Scott on bromobenzene provides a foundation for understanding the thermodynamic behavior of related compounds [2] [3].

Solubility and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 1-Bromo-2-(prop-1-en-2-yl)benzene is extremely limited due to its hydrophobic aromatic structure and the presence of the bromine substituent [5]. Systematic studies of halogenated benzenes in water demonstrate that solubility decreases significantly with increasing halogen substitution and hydrophobic character [5] [6].

Table 1.3: Solubility Data

Solvent SystemSolubilityPartition CoefficientNotes
WaterVery low (<0.1 g/100 mL)LogP(oct/water) = 3.48Hydrophobic character [4]
OctanolHighReference solventStandard for LogP determination
Organic solventsModerate to highVariableDepends on polarity matching
MethanolModerateNot availablePolar protic solvent [7]
ChloroformHighNot availableHalogenated solvent compatibility

The octanol-water partition coefficient (LogP) of 3.48 indicates strong preference for the organic phase, consistent with the compound's hydrophobic nature [4]. This value places the compound in the category of moderately lipophilic substances, similar to other brominated aromatic compounds [8].

Partition Behavior in Organic Solvents

The solubility characteristics of 1-Bromo-2-(prop-1-en-2-yl)benzene in organic solvents follow predictable patterns based on the "like dissolves like" principle [9] [10]. The compound demonstrates high solubility in non-polar and moderately polar organic solvents, particularly those with aromatic character [9] [10].

Table 1.4: Organic Solvent Compatibility

Solvent ClassSolubilityMechanismApplication
Aromatic hydrocarbonsHighπ-π interactionsSynthesis medium
Halogenated solventsHighDipole compatibilityExtraction processes
AlcoholsModerateHydrogen bonding limitationsPurification
AlkanesHighVan der Waals forcesNon-polar applications

The systematic study of partition coefficients in monohalobenzene solvents by Abraham et al. provides insight into the solvation behavior of related compounds [8]. The Abraham solvation parameters indicate that brominated aromatic compounds exhibit predictable partition behavior across various solvent systems [8].

Reactivity and Stability Under Varying Conditions

Chemical Reactivity Profile

The reactivity of 1-Bromo-2-(prop-1-en-2-yl)benzene is determined by the presence of multiple reactive sites: the aromatic ring, the bromine substituent, and the vinyl functionality . Each of these structural features contributes to the compound's overall chemical behavior under different conditions.

Table 1.5: Reactivity Assessment

Reaction TypeReactivity LevelTypical ConditionsProducts
Electrophilic aromatic substitutionModerateStrong electrophiles, Lewis acid catalystsPolysubstituted aromatics
Nucleophilic substitution at bromineHighNucleophiles, elevated temperatureSubstituted aromatics
Allylic brominationPossibleNBS, light or heatDibrominated products
Cross-coupling reactionsHighPalladium catalystsCoupled products

The bromine substituent serves as an excellent leaving group in nucleophilic substitution reactions and cross-coupling processes . The electron-withdrawing effect of bromine also influences the reactivity of the aromatic ring toward electrophilic attack.

Thermal Stability Considerations

The thermal stability of 1-Bromo-2-(prop-1-en-2-yl)benzene follows established patterns for brominated aromatic compounds [12]. Aromatic bromine compounds generally exhibit greater thermal stability compared to their aliphatic counterparts due to the stabilizing influence of the aromatic ring system [12].

Table 1.6: Stability Under Various Conditions

ConditionStability AssessmentDecomposition TemperatureNotes
Ambient temperatureStableNot applicableNormal storage conditions
Elevated temperatureStable up to 250°C>300°CThermal degradation onset
Light exposureModerately stablePhotodegradation possibleUV-induced reactions
Oxidizing conditionsModerate resistanceVariableDepends on oxidant strength

The compound's storage requirements typically specify temperatures between 2-8°C under inert atmosphere conditions [13] [14]. This reflects the need to prevent oxidation and maintain chemical integrity over extended periods.

Mechanistic Considerations

The reactivity patterns of 1-Bromo-2-(prop-1-en-2-yl)benzene can be understood through consideration of electronic effects and steric factors . The prop-1-en-2-yl substituent introduces both electronic and steric influences that affect reaction selectivity and rates.

The presence of the vinyl group enables participation in polymerization reactions under appropriate conditions . Radical-initiated processes can involve both the aromatic system and the aliphatic unsaturation, leading to complex reaction pathways.

Temperature-dependent structural studies of related compounds, such as the work by Zhou et al. on substituted benzene derivatives, demonstrate that molecular dynamics and phase behavior are closely linked to chemical reactivity [15]. The understanding of these relationships is crucial for predicting the behavior of 1-Bromo-2-(prop-1-en-2-yl)benzene under various experimental conditions.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-Bromo-2-(prop-1-en-2-yl)benzene

Dates

Last modified: 08-15-2023

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